2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with a methyl group and a phenyldiazenyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 4-(Phenyldiazenyl)aniline: The 4-methylphenoxyacetic acid is then coupled with 4-(phenyldiazenyl)aniline using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and phenyldiazenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)acetamide: Lacks the phenyldiazenyl group, making it less complex.
N-(4-(Phenyldiazenyl)phenyl)acetamide: Lacks the phenoxy group, altering its chemical properties.
Uniqueness
2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the presence of both the phenoxy and phenyldiazenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
349473-71-8 |
---|---|
Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O2/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25) |
InChI Key |
ZMJLAQBTHXYVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.